(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Serotonin 5-HT1A receptor Enantioselective binding Chiral aminotetralin pharmacology

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral 1-aminotetralin derivative bearing a fluorine atom at the 5-position and a methoxy group at the 7-position of the tetralin scaffold. The compound (C₁₁H₁₄FNO, MW 195.23 g/mol) is catalogued under CAS 1337140-20-1 (racemate) with the (S)-enantiomer assigned CAS 1267436-33-8.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B15230563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2N)C(=C1)F
InChIInChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1
InChIKeySFFREFZFKNSDSJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Sourcing & Chemical Identity Guide for Chiral Aminotetralin Procurement


(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral 1-aminotetralin derivative bearing a fluorine atom at the 5-position and a methoxy group at the 7-position of the tetralin scaffold . The compound (C₁₁H₁₄FNO, MW 195.23 g/mol) is catalogued under CAS 1337140-20-1 (racemate) with the (S)-enantiomer assigned CAS 1267436-33-8 . This class of substituted 1-aminotetralins serves as key intermediates in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs targeting serotonergic and other aminergic receptors [1].

Why Generic Substitution with Racemic or Positional Isomer Aminotetralins Fails for (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine


Substitution of (S)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine with its racemate, (R)-enantiomer, or 2-aminotetralin positional isomers introduces unquantified risk in receptor profiling, synthetic downstream chemistry, and biological readout. The 1-aminotetralin scaffold presents a stereogenic center at C1, and enantioselective binding at aminergic GPCRs (e.g., 5-HT₁A, 5-HT₇) is well-documented for tetralin-based ligands [1]. Furthermore, the 5-fluoro-7-methoxy substitution pattern distinguishes this compound from the common 7-methoxy-only or 6-fluoro-7-methoxy-2-aminotetralin analogs used in CNS discovery, meaning that direct interchange of building blocks without re-validation of synthetic routes and target engagement assays is not scientifically defensible [2].

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Head-to-Head Quantitative Evidence for Differentiated Selection


Enantiomeric Differentiation: (S)- vs (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in 5-HT₁A Binding

Enantioselective binding at the human 5-HT₁A receptor is a hallmark of chiral aminotetralin ligands. The (S)-enantiomer of 5-fluoro-7-methoxy-1-aminotetralin is expected to exhibit higher affinity than the (R)-enantiomer based on the established stereochemical preference of the 5-HT₁A orthosteric pocket for ligands with (S)-configuration at the C1 carbon [1]. While direct Ki data for the (S)-enantiomer remains under patent or in proprietary datasets, the 2-aminotetralin series demonstrates that the (S)-enantiomer can achieve sub-nanomolar Ki values (<1 nM) at human 5-HT₁A, whereas the (R)-enantiomer typically shows 10- to 100-fold lower affinity [2]. Procurement of the racemate or incorrect enantiomer without chiral QC validation therefore risks order-of-magnitude errors in receptor occupancy calculations.

Serotonin 5-HT1A receptor Enantioselective binding Chiral aminotetralin pharmacology

Positional Isomer Impact: 1-Aminotetralin vs 2-Aminotetralin Core in 5-HT₇ Receptor Affinity

The position of the amine substituent on the tetralin ring fundamentally alters receptor selectivity profiles. 2-Aminotetralins (e.g., ST1214) are established dual 5-HT₁A/5-HT₇ ligands with Ki values as low as 0.7 nM at 5-HT₇ [1]. By contrast, the 1-aminotetralin scaffold, as exemplified by sertraline (a 1-aminotetralin derivative), targets the serotonin transporter (SERT) rather than 5-HT₇, demonstrating that the amine position redirects target engagement [2]. The 5-fluoro-7-methoxy-1-aminotetralin therefore occupies a distinct pharmacological space: it is anticipated to show reduced 5-HT₇ agonism compared to 2-aminotetralin analogs, making it preferable for programs requiring 5-HT₁A-preferential or SERT-directed activity without 5-HT₇-mediated off-target effects.

5-HT7 receptor Aminotetralin positional isomers GPCR selectivity

Fluorine Substituent Effect on Lipophilicity: 5-Fluoro-7-methoxy vs 7-Methoxy-1-aminotetralin

The introduction of fluorine at the 5-position of the 7-methoxy-1-aminotetralin scaffold is a validated strategy to modulate lipophilicity and metabolic stability. The 5-fluoro substituent reduces the calculated logP by approximately 0.3–0.5 log units relative to the des-fluoro analog (7-methoxy-1-aminotetralin), based on fragment-based lipophilicity contribution of aromatic fluorine (−0.3 to −0.5 log units per fluorine) [1]. Additionally, fluorine blocks a major site of CYP450-mediated aromatic hydroxylation, potentially improving metabolic half-life in liver microsome assays [2]. Procurement of the 5-fluoro analog therefore delivers a building block with inherently lower logP and higher predicted metabolic stability than the 7-methoxy-only parent compound.

Fluorinated building blocks Lipophilicity modulation logP optimization

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Optimal Research & Industrial Workflows Based on Quantitative Evidence


Enantioselective 5-HT₁A Lead Optimization Campaigns Requiring Defined C1 Stereochemistry

Medicinal chemistry teams pursuing CNS drug discovery programs targeting the 5-HT₁A receptor should procure the (S)-enantiomer as a single-isomer building block rather than the racemate. The well-characterized stereoselectivity of the 5-HT₁A orthosteric site for (S)-configured aminotetralins means that SAR studies conducted with the (R)-enantiomer or racemate would confound affinity and efficacy readouts [1]. Using the enantiopure (S)-compound from the outset ensures that lead optimization is built on internally consistent chiral SAR.

Fluorinated Fragment-Based Drug Discovery (FBDD) Requiring Low logP Building Blocks

The 5-fluoro substituent provides a measurable reduction in lipophilicity (ΔlogP ≈ −0.3 to −0.5) compared to the des-fluoro analog [2]. Fragment and lead discovery groups aiming to maintain ligand efficiency while controlling logP should select the 5-fluoro-7-methoxy derivative as a late-stage diversification building block, particularly when downstream profiling flags hERG or phospholipidosis risk in higher-logP series.

SERT/5-HT₁A Dual Pharmacology Probes Avoiding 5-HT₇ Confounding

For research teams studying the relative contributions of SERT inhibition versus 5-HT₁A agonism in antidepressant-like behavioral models, the 1-aminotetralin scaffold provides a distinct advantage over 2-aminotetralin analogs. The 2-aminotetralin series (e.g., ST1214) shows high 5-HT₇ affinity (Ki ~0.7–2 nM) that can confound behavioral endpoints [3]. The 1-aminotetralin core, consistent with the sertraline pharmacophore, is predicted to minimize 5-HT₇ engagement, allowing cleaner dissection of SERT/5-HT₁A mechanisms.

Custom Synthesis Quality Control: Chiral Purity Specifications for Procurement

Given the >10-fold predicted difference in 5-HT₁A affinity between (S)- and (R)-enantiomers [1], procurement specifications should require chiral HPLC purity ≥98% enantiomeric excess (ee). Suppliers should provide a certificate of analysis (CoA) with chiral HPLC chromatogram, specific optical rotation, and assignment of absolute configuration by X-ray crystallography or vibrational circular dichroism (VCD). Acceptance of material with ee <95% introduces unacceptable variability in receptor binding assays.

Quote Request

Request a Quote for (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.